NFPS Hydrochloride

Description

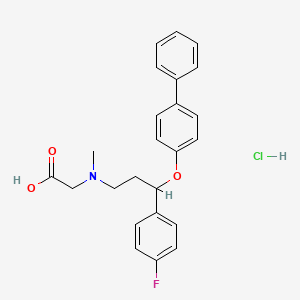

Chemical Identity: NFPS Hydrochloride (N-[3-(4′-Fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine hydrochloride) is a selective, irreversible inhibitor of the glycine transporter 1 (GlyT1). Its molecular formula is C₂₄H₂₄NO₃F·HCl, with a molecular weight of 429.91 g/mol .

Mechanism of Action:

NFPS binds irreversibly to GlyT1, a sodium- and chloride-dependent transporter responsible for glycine reuptake in synaptic clefts. By inhibiting GlyT1, NFPS increases extracellular glycine levels, potentiating NMDA receptor activity and modulating neurotransmission .

Properties

IUPAC Name |

2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDGSZCYSJWQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858173 | |

| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200005-59-0 | |

| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of NFPS Hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenylacetonitrile with 4-bromobiphenyl in the presence of a base to form an intermediate compound. This intermediate is then reacted with sarcosine in the presence of a coupling agent to yield NFPS. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .

Chemical Reactions Analysis

NFPS Hydrochloride undergoes various chemical reactions, including:

Oxidation: NFPS can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert NFPS into its reduced forms.

Substitution: NFPS can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

NFPS Hydrochloride is widely used in scientific research, particularly in the field of neuroscience. It serves as a tool to study the role of glycine transporters in the brain. Some key applications include:

Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms.

Biology: Helps in understanding the biological pathways involving glycine transporters.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like schizophrenia.

Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters

Mechanism of Action

NFPS Hydrochloride exerts its effects by selectively inhibiting the glycine transporter GlyT1. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The increased NMDA receptor activity is crucial for synaptic plasticity and cognitive functions. This compound does not affect the inhibitory glycine receptor or the glycine site of the NMDA receptor .

Comparison with Similar Compounds

Comparison with Similar Glycine Transporter Inhibitors

Target Selectivity and Potency

Key Findings :

- NFPS vs. ALX-1393 : NFPS exclusively targets GlyT1, while ALX-1393 is a GlyT2 inhibitor. This difference underpins their divergent therapeutic applications—NFPS for NMDA-mediated disorders (e.g., schizophrenia) and ALX-1393 for acute pain .

- NFPS vs. Bitopertin : Both inhibit GlyT1, but Bitopertin’s reversibility allows dose-dependent modulation, whereas NFPS’s irreversible binding may lead to prolonged effects .

- NFPS vs. LY2365109 : LY2365109 has lower GlyT1 potency (IC₅₀ = 8 nM) and reversibility, making NFPS preferable for sustained inhibition in preclinical models .

Pharmacological Effects in Disease Models

Neuropathic Pain:

- NFPS: Co-administration with morphine (10 mg/kg) in rats showed synergistic antinociception, with AUC values increasing by 50% compared to morphine alone .

- ALX-1393 : Reduces mechanical allodynia in neuropathic pain models via GlyT2 inhibition .

Cognitive Disorders:

Structural and Functional Differences

- NFPS : Features a sarcosine backbone with fluorophenyl and biphenyl groups, critical for irreversible binding to GlyT1 .

- ALX-1393 : Contains a benzyloxyphenylmethyl-serine structure, favoring GlyT2’s substrate-binding pocket .

- LY2365109 : A bicyclic sulfonamide derivative with reversible binding, enabling dose flexibility .

Biological Activity

NFPS Hydrochloride, also known as ALX-5407, is a selective inhibitor of the glycine transporter GlyT1. Its biological activity has garnered significant interest in neuroscience and pharmacology due to its potential therapeutic applications in treating neurological disorders, particularly schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound functions primarily by inhibiting the glycine transporter GlyT1. This inhibition leads to an increase in extracellular glycine levels, which subsequently enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory processes. Notably, NFPS does not affect the inhibitory glycine receptor or the glycine site of the NMDA receptor, making it a highly selective compound for research purposes.

Pharmacological Properties

The pharmacological profile of this compound is characterized by its high potency and selectivity. The compound exhibits an IC50 value of approximately 3 nM for GlyT1 inhibition, indicating strong efficacy in increasing glycine levels in neural tissues .

Comparison with Other GlyT Inhibitors

| Compound Name | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | GlyT1 | 3 | High |

| ORG 24598 | GlyT1 | Varies | Moderate |

| CP-802079 Hydrochloride | GlyT2 | Varies | Low |

| NO-711 Hydrochloride | GABA | Varies | Different target |

This table highlights the unique position of this compound as a potent and selective inhibitor compared to other compounds targeting glycine transporters.

Case Studies and Experimental Data

- Neuroscience Applications : In various studies, this compound has been utilized to explore its effects on cognitive functions and synaptic plasticity. For instance, a study demonstrated that oral administration of NFPS significantly increased free glycine levels in the prefrontal cortex of rats, suggesting its potential role in enhancing cognitive performance .

- Schizophrenia Research : Clinical investigations have suggested that modulating glycine levels may provide therapeutic benefits for patients with schizophrenia. This compound's ability to enhance NMDA receptor activity through increased glycine availability positions it as a candidate for further exploration in treating this disorder .

- In Vitro Studies : In vitro experiments have shown that NFPS effectively blocks [3H]glycine uptake in neuronal cultures, confirming its mechanism as a GlyT1 inhibitor. These findings support its use in experimental settings to elucidate the role of glycine transporters in various neurological conditions .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the selectivity of NFPS Hydrochloride for GlyT1 over GlyT2 in vitro?

- Methodology : Use radioligand binding assays with recombinant GlyT1 and GlyT2 transporters expressed in HEK293 cells. Compare inhibition constants (IC50) at varying concentrations of this compound. Evidence shows IC50 values of 3 nM for GlyT1 versus 100 μM for GlyT2, confirming selectivity . Include negative controls (e.g., glycine receptor or NMDA receptor binding assays) to rule off-target effects, as NFPS shows no activity at these receptors (IC50 > 100 mM) .

Q. How should researchers design dose-response studies to assess this compound’s efficacy in modulating synaptic glycine levels?

- Methodology : Employ brain slice electrophysiology or microdialysis in rodent models to measure glycine concentration changes post-administration. Use a logarithmic concentration range (e.g., 1 nM–10 μM) to capture dose-dependent effects. Validate results with HPLC or mass spectrometry for glycine quantification . Ensure parallel experiments with sarcosine (a GlyT1 substrate) to confirm transporter inhibition specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA Hazard Communication Standard (29 CFR 1910.1200) guidelines for carcinogenic compounds. Use PPE (gloves, lab coats, eye protection) and conduct experiments in fume hoods. Store NFPS in sealed, labeled containers in locked cabinets. For spill management, neutralize with alkaline solutions (e.g., sodium bicarbonate) to mitigate HCl release .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo potency data for this compound?

- Methodology : Perform pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) using LC-MS/MS. Compare brain-to-plasma ratios with in vitro IC50 values. If in vivo efficacy is lower, consider metabolite interference or transporter saturation effects. Use conditional GlyT1 knockout models to isolate NFPS-specific effects .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s long-term effects on synaptic plasticity?

- Methodology : Apply mixed-effects models to account for variability in electrophysiological recordings (e.g., LTP/LTD measurements). Use meta-analysis to reconcile conflicting studies, weighting results by sample size and methodological rigor. Include covariates such as animal strain, dosing regimen, and experimental protocols .

Q. How can this compound be integrated into combination therapies targeting NMDA receptor hypofunction, given its lack of direct receptor activity?

- Methodology : Co-administer NFPS with NMDA receptor agonists (e.g., D-serine) in rodent models of schizophrenia. Use isobolographic analysis to quantify synergistic effects on behavioral endpoints (e.g., prepulse inhibition). Monitor glycine levels and receptor phosphorylation states via Western blotting to validate mechanistic interactions .

Q. What analytical techniques are recommended to confirm this compound’s purity and structural integrity in experimental preparations?

- Methodology : Utilize HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Compare retention times with certified reference standards. Validate molecular identity via high-resolution mass spectrometry (HRMS) and NMR (e.g., ¹H/¹³C spectra). Report purity as ≥98% (HPLC) with batch-specific certificates .

Q. How should researchers address potential species-specific differences in GlyT1 inhibition by this compound?

- Methodology : Conduct comparative studies using humanized GlyT1 transgenic mice versus wild-type rodents. Perform in vitro assays with human and rodent-derived neuronal cultures. Analyze sequence alignments of GlyT1 isoforms to identify binding pocket variations affecting NFPS affinity .

Data Presentation and Publication Guidelines

- For Journals : Follow Journal of Environmental Sciences standards: provide detailed methods (e.g., HPLC parameters, statistical models) and avoid non-validated abbreviations. Include raw data tables (e.g., IC50 values, pharmacokinetic metrics) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest (e.g., supplier partnerships) and adhere to OECD GLP principles for preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.